molecular formula C5H3BrN2S B1509612 2-(2-Bromothiazol-5-yl)acetonitrile CAS No. 1246554-99-3

2-(2-Bromothiazol-5-yl)acetonitrile

Cat. No.: B1509612
CAS No.: 1246554-99-3
M. Wt: 203.06 g/mol
InChI Key: BYQSYJDHZJUGLI-UHFFFAOYSA-N
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Description

2-(2-Bromothiazol-5-yl)acetonitrile is a chemical compound with the molecular formula C5H3BrN2S It is a brominated derivative of thiazole, a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Bromothiazol-5-yl)acetonitrile can be synthesized through several synthetic routes. The reaction typically requires a brominating agent, such as bromine (Br2), and a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, purification steps, such as recrystallization or column chromatography, may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromothiazol-5-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromothiazol-5-yl)acetonitrile has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound can be utilized in the study of biological systems, such as enzyme inhibition or receptor binding assays.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

2-(2-Bromothiazol-5-yl)acetonitrile is similar to other brominated thiazoles, such as 2-bromothiazole-5-methanol and (2-bromothiazol-5-yl)methanamine hydrochloride. its unique structure, particularly the presence of the acetonitrile group, sets it apart and may confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-Bromothiazole-5-methanol

  • (2-Bromothiazol-5-yl)methanamine hydrochloride

Properties

IUPAC Name

2-(2-bromo-1,3-thiazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQSYJDHZJUGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737287
Record name (2-Bromo-1,3-thiazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246554-99-3
Record name (2-Bromo-1,3-thiazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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